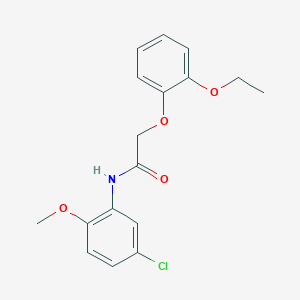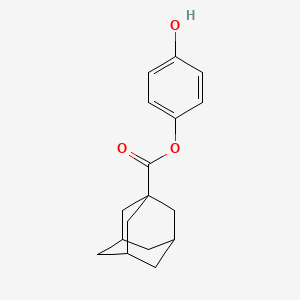![molecular formula C28H26ClN3O2 B4082304 N-[4-(4-benzyl-1-piperazinyl)phenyl]-5-(4-chlorophenyl)-2-furamide](/img/structure/B4082304.png)
N-[4-(4-benzyl-1-piperazinyl)phenyl]-5-(4-chlorophenyl)-2-furamide
Übersicht
Beschreibung
N-[4-(4-benzyl-1-piperazinyl)phenyl]-5-(4-chlorophenyl)-2-furamide, also known as BPF-218, is a novel small molecule that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of the protein-protein interaction between MDM2 and p53, which is a critical pathway for the regulation of cell growth and apoptosis.
Wirkmechanismus
N-[4-(4-benzyl-1-piperazinyl)phenyl]-5-(4-chlorophenyl)-2-furamide binds to the hydrophobic pocket of MDM2, which is a negative regulator of p53. This binding prevents the interaction between MDM2 and p53, leading to the stabilization and activation of p53. Activated p53 induces cell cycle arrest and apoptosis in cancer cells, which results in the inhibition of tumor growth.
Biochemical and Physiological Effects:
N-[4-(4-benzyl-1-piperazinyl)phenyl]-5-(4-chlorophenyl)-2-furamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. It has also been shown to increase the expression of p53 and its downstream targets, such as p21 and Bax, which are involved in cell cycle regulation and apoptosis. N-[4-(4-benzyl-1-piperazinyl)phenyl]-5-(4-chlorophenyl)-2-furamide has minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[4-(4-benzyl-1-piperazinyl)phenyl]-5-(4-chlorophenyl)-2-furamide is its high potency and selectivity for MDM2. It has been shown to be effective in inhibiting tumor growth at low concentrations, which reduces the risk of toxicity in normal cells. However, one limitation of N-[4-(4-benzyl-1-piperazinyl)phenyl]-5-(4-chlorophenyl)-2-furamide is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of N-[4-(4-benzyl-1-piperazinyl)phenyl]-5-(4-chlorophenyl)-2-furamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more soluble analogs of N-[4-(4-benzyl-1-piperazinyl)phenyl]-5-(4-chlorophenyl)-2-furamide to improve its bioavailability and efficacy. Additionally, further studies are needed to determine the optimal dosage and administration of N-[4-(4-benzyl-1-piperazinyl)phenyl]-5-(4-chlorophenyl)-2-furamide for cancer therapy. Finally, the potential use of N-[4-(4-benzyl-1-piperazinyl)phenyl]-5-(4-chlorophenyl)-2-furamide in combination with other anticancer agents should be explored to enhance its therapeutic efficacy.
In conclusion, N-[4-(4-benzyl-1-piperazinyl)phenyl]-5-(4-chlorophenyl)-2-furamide is a promising small molecule with potent anticancer activity. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Further research is needed to optimize its synthesis, improve its solubility, and determine its optimal dosage and administration for cancer therapy.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-benzyl-1-piperazinyl)phenyl]-5-(4-chlorophenyl)-2-furamide has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells by activating the p53 pathway, which is often dysregulated in cancer. N-[4-(4-benzyl-1-piperazinyl)phenyl]-5-(4-chlorophenyl)-2-furamide has also been shown to inhibit tumor growth in several animal models of cancer, including breast cancer, lung cancer, and melanoma.
Eigenschaften
IUPAC Name |
N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-(4-chlorophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26ClN3O2/c29-23-8-6-22(7-9-23)26-14-15-27(34-26)28(33)30-24-10-12-25(13-11-24)32-18-16-31(17-19-32)20-21-4-2-1-3-5-21/h1-15H,16-20H2,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJANBHYZZWIML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-(4-chlorophenyl)furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl 1-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-3-piperidinecarboxylate](/img/structure/B4082239.png)
![2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4082254.png)
![12-(2-furyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B4082257.png)
![2,3-bis(4-methoxyphenyl)-2-azaspiro[3.4]octan-1-one](/img/structure/B4082262.png)

![N-{1-[5-({2-[(4-bromo-2-isopropylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B4082274.png)
![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylcyclohexyl)acetamide](/img/structure/B4082276.png)
![N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-2-propanamine](/img/structure/B4082281.png)
![N-(1-{4-ethyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4082282.png)

![N-(4-methylphenyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B4082289.png)
![8-(2,4-dimethoxyphenyl)-11-phenyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B4082296.png)